molecular formula C12H15ClO B14512840 Benzoyl chloride, 4-[(2S)-2-methylbutyl]- CAS No. 62796-32-1

Benzoyl chloride, 4-[(2S)-2-methylbutyl]-

Cat. No.: B14512840
CAS No.: 62796-32-1
M. Wt: 210.70 g/mol
InChI Key: JTFWIFQALWOEGT-VIFPVBQESA-N
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Description

Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzoyl group attached to a 4-[(2S)-2-methylbutyl] substituent. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl chloride, 4-[(2S)-2-methylbutyl]- can be synthesized through several methods. One common method involves the reaction of benzotrichloride with water or benzoic acid. The reaction with water produces benzoyl chloride and hydrochloric acid, while the reaction with benzoic acid produces benzoyl chloride and benzoic acid . Another method involves the use of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride to convert the parent acid into benzoyl chloride .

Industrial Production Methods

In industrial settings, benzoyl chloride, 4-[(2S)-2-methylbutyl]- is typically produced through the chlorination of benzyl alcohol or benzaldehyde. The chlorination process involves the use of chlorine gas to convert benzyl alcohol or benzaldehyde into benzoyl chloride .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-[(2S)-2-methylbutyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, amines, and aromatic compounds. The reactions typically occur under acidic or basic conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include benzoic acid, esters, amides, and benzophenones .

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-[(2S)-2-methylbutyl]- involves its reactivity as an acyl chloride. The compound reacts with nucleophiles such as water, alcohols, and amines to form various products. The molecular targets and pathways involved in these reactions include the formation of esters, amides, and other derivatives through nucleophilic acyl substitution .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoyl chloride, 4-[(2S)-2-methylbutyl]- include other benzoyl chlorides and acyl chlorides, such as:

Uniqueness

Benzoyl chloride, 4-[(2S)-2-methylbutyl]- is unique due to the presence of the 4-[(2S)-2-methylbutyl] substituent, which imparts specific chemical and physical properties to the compound. This uniqueness allows it to be used in specialized applications where other benzoyl chlorides may not be suitable .

Properties

CAS No.

62796-32-1

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

4-[(2S)-2-methylbutyl]benzoyl chloride

InChI

InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

JTFWIFQALWOEGT-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)CC1=CC=C(C=C1)C(=O)Cl

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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